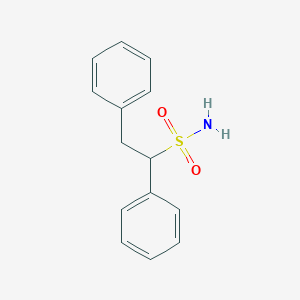

1,2-Diphenylethane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFQZWWNSUAROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,2 Diphenylethane 1 Sulfonamide

Reactions Involving the Sulfonamide Functionality

The sulfonamide group (-SO₂NH₂) is a key reactive center in the molecule, characterized by an acidic proton on the nitrogen atom and a susceptible sulfur-nitrogen bond.

Acidity and Base-Mediated Transformations

The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized sulfonamidate anion. The pKa of the N-H bond in sulfonamides typically ranges from 9 to 11, depending on the substituents.

Base-mediated transformations can lead to various reactions, including intramolecular cyclization if a suitable leaving group is present elsewhere in the molecule. For instance, in related systems, base-mediated cyclization of halo-amides is a known method for the synthesis of aziridines. dnu.dp.ua While specific studies on 1,2-Diphenylethane-1-sulfonamide are not prevalent, it is conceivable that with appropriate derivatization, base-mediated intramolecular reactions could occur.

N-Alkylation and N-Functionalization Reactions

The nitrogen atom of the sulfonamide can be alkylated or functionalized following deprotonation. A variety of alkylating agents can be employed, including alkyl halides and alcohols, often catalyzed by transition metals.

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Catalyst System | Alkylating Agent | Solvent | Temperature | Yield | Reference |

| FeCl₂/K₂CO₃ | Benzylic Alcohols | - | High | >90% | ionike.com |

| Copper Acetate (B1210297) | Alcohols | - | High | Excellent | ionike.com |

| Lewis Acids (FeCl₃, ZnCl₂) | 1,2-dibromo-2-phenylethane | 1,2-dichloroethane | - | Good | dnu.dp.ua |

These reactions typically proceed via a nucleophilic attack of the sulfonamidate anion on the electrophilic carbon of the alkylating agent. The choice of base, solvent, and catalyst can significantly influence the efficiency and outcome of the reaction.

Cleavage and Derivatization of the S-N Bond

The sulfur-nitrogen bond in sulfonamides can be cleaved under various conditions, offering a route for derivatization or removal of the sulfonyl group. Methods for S-N bond cleavage include:

Reductive Cleavage: This can be achieved using reagents like samarium iodide or through electrochemical reduction.

Hydrolytic Cleavage: Ceria-catalyzed hydrolysis has been shown to cleave the S-N bond in sulfonamide drugs.

Photolytic Cleavage: The sulfonamide bond is susceptible to cleavage upon irradiation with UV light.

These cleavage reactions generate a sulfinic acid derivative and an amine, which can then be further functionalized.

Reactivity of the 1,2-Diphenylethane (B90400) Carbon Skeleton

The 1,2-diphenylethane framework possesses reactive sites at the benzylic positions and on the aromatic rings.

Reactions at the Benzylic Positions

The benzylic carbons (the carbon atoms attached to the phenyl rings) are particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates through resonance.

Common reactions at the benzylic positions include:

Halogenation: Free radical bromination, often using N-bromosuccinimide (NBS), selectively occurs at the benzylic position.

Oxidation: Strong oxidizing agents can oxidize the benzylic carbon.

Substitution and Elimination: The benzylic positions are susceptible to both SN1/E1 and SN2/E2 reactions, depending on the substrate and reaction conditions.

The presence of the sulfonamide group at one of the benzylic positions in 1,2-Diphenylethane-1-sulfonamide will influence the reactivity of both benzylic carbons.

Aromatic Ring Functionalizations (e.g., Deuterium (B1214612) Exchange)

The two phenyl rings of the 1,2-diphenylethane skeleton can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents will govern the position of functionalization.

One notable reaction is hydrogen-deuterium exchange, which can provide insights into the electronic properties of the aromatic rings and the mechanisms of electrophilic substitution. Studies on aromatic amines and amides have shown that deuterated trifluoroacetic acid can be an effective reagent for H-D exchange. nih.gov The positions ortho and para to activating groups are generally the most susceptible to exchange. In the context of 1,2-Diphenylethane-1-sulfonamide, the electron-donating character of the alkyl chain and the electron-withdrawing nature of the sulfonamide group will influence the regioselectivity of deuterium exchange on both aromatic rings.

Mechanistic Pathways of Key Transformations

The chemical reactivity of 1,2-Diphenylethane-1-sulfonamide is governed by the interplay of the sulfonamide functional group and the adjacent phenyl rings. Mechanistic investigations into related sulfonamide compounds have revealed several key pathways, including those involving radical intermediates, carbenoids, addition-elimination processes, and nucleophilic substitutions. These established mechanisms provide a framework for understanding the potential transformations of 1,2-Diphenylethane-1-sulfonamide.

Radical Intermediates and Pathways

The sulfonamide group can facilitate the formation of radical intermediates at two primary locations: the nitrogen atom and the α-carbon (the carbon atom attached to both the sulfonamide group and a phenyl ring).

N-Centered Radicals: Nitrogen-centered radicals (NCRs) are valuable intermediates for forming carbon-nitrogen bonds. nih.gov One strategy for their generation involves a single-electron transfer (SET) from a super-electron-donor (SED) to the sulfonamide, which results in the formation of an aminyl radical (R₂N•). nih.gov While this has been demonstrated for N,N-dialkylsulfonamides, a similar pathway could be envisioned for 1,2-Diphenylethane-1-sulfonamide under suitable reductive conditions.

C-Centered Radicals: The hydrogen atom on the α-carbon of 1,2-Diphenylethane-1-sulfonamide is benzylic and adjacent to the electron-withdrawing sulfonamide group, making it susceptible to abstraction. Oxidation mediated by phthalimide (B116566) N-oxyl (PINO), generated from N-hydroxyphthalimide (NHPI) and a co-oxidant like Phenyliodine(III) diacetate, is known to proceed via hydrogen atom abstraction from the carbon alpha to the sulfonamide nitrogen. mdpi.com This process generates a carbon-centered radical. This intermediate can then be further oxidized to form an N-sulfonylimine. mdpi.com

The stability of this α-sulfonamidoyl radical is enhanced by the adjacent phenyl group. Once formed, this radical can undergo several reactions. A key pathway for related systems is the β-elimination of a sulfonyl radical (RSO₂•) to form an imine. nih.gov In the case of 1,2-Diphenylethane-1-sulfonamide, this would lead to the formation of an N-sulfonyl imine and a phenylsulfonyl radical. nih.gov Radical clock and electron paramagnetic resonance (EPR) experiments on other systems have provided evidence for the proposed radical coupling pathways involving N-centered radicals. nih.gov

| Substrate | Oxidizing System | Product | Yield (%) |

|---|---|---|---|

| N-Benzyl-p-toluenesulfonamide | NHPI, PhI(OAc)₂ | N-Benzylidene-p-toluenesulfonamide | 95 |

| N-(4-Methoxybenzyl)-p-toluenesulfonamide | NHPI, PhI(OAc)₂ | N-(4-Methoxybenzylidene)-p-toluenesulfonamide | 96 |

| N-(4-Chlorobenzyl)-p-toluenesulfonamide | NHPI, PhI(OAc)₂ | N-(4-Chlorobenzylidene)-p-toluenesulfonamide | 94 |

| N-Diphenylmethyl-p-toluenesulfonamide | NHPI, PhI(OAc)₂ | N-(Diphenylmethylene)-p-toluenesulfonamide | 98 |

Non-Classical Carbenoid Mechanisms

Mechanistic studies on unsaturated systems, such as alkynyl sulfonamides, have revealed the involvement of non-classical carbenoid intermediates. In these specific cases, reaction with a lithium acetylide proceeds via a 1,4-conjugate addition to give a key alkenyl lithium species. This intermediate is considered a vinylidene carbenoid, as the carbon atom bears both an anion and a leaving group (the sulfonamide). This species can then undergo rearrangement to yield an enediyne framework.

It is important to note that these non-classical carbenoid mechanisms are characteristic of unsaturated sulfonamides (e.g., alkynyl or alkenyl derivatives) and are not a typical pathway for saturated systems like 1,2-Diphenylethane-1-sulfonamide. The saturated ethane (B1197151) backbone of 1,2-Diphenylethane-1-sulfonamide precludes the formation of the specific vinylidene carbenoid intermediates observed in these reactions.

Addition-Elimination Processes

Elimination reactions are a significant transformation pathway for sulfonamides, often leading to the formation of alkenes or imines. For 1,2-Diphenylethane-1-sulfonamide, an E2-type elimination reaction could potentially occur under basic conditions, where the hydrogen on the C2 carbon is removed and the sulfonamide group on the C1 carbon acts as a leaving group, yielding stilbene. The stereochemistry of the resulting alkene is often dictated by the stereochemistry of the starting material.

A well-documented mechanistic pathway involves radical intermediates, as discussed previously. The formation of an α-sulfonamidoyl radical at C1 can be followed by β-elimination of a sulfonyl radical. nih.gov This fragmentation is a common reaction for β-sulfonyl radicals and results in the formation of a carbon-nitrogen double bond (an imine). nih.gov

In other systems, such as tertiary 1,2-dihydroquinoline (B8789712) sulfonamides, elimination of the sulfonyl group can be induced thermally in the presence of a base like potassium carbonate to achieve aromatization. mdpi.com While the structure is different, this demonstrates the feasibility of eliminating a sulfonamide moiety to create a double bond as part of a synthetic strategy. mdpi.com

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl 1-(methylsulfonyl)-1,2-dihydroquinoline-3-carboxylate | K₂CO₃, DMF, 90 °C | Ethyl quinoline-3-carboxylate | 95 |

| 1-(Methylsulfonyl)-1,2-dihydroquinoline-3-carbonitrile | K₂CO₃, DMF, 90 °C | Quinoline-3-carbonitrile | 94 |

| Ethyl 6-chloro-1-(methylsulfonyl)-1,2-dihydroquinoline-3-carboxylate | K₂CO₃, DMF, 90 °C | Ethyl 6-chloroquinoline-3-carboxylate | 96 |

Nucleophilic Substitutions and Rearrangements

The 1,2-Diphenylethane-1-sulfonamide structure offers several sites for nucleophilic attack.

Attack at Sulfur: Nucleophiles can attack the electrophilic sulfur atom of the sulfonyl group. This can lead to the cleavage of the sulfur-nitrogen bond. The reaction of arenesulfonyl chlorides with primary and secondary amines to form sulfonamides is a classic example of this reactivity. scispace.comwikipedia.org The reverse reaction, the cleavage of the sulfonamide, is also possible, though sulfonamides are generally considered stable functional groups. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The phenyl rings of 1,2-Diphenylethane-1-sulfonamide are generally resistant to nucleophilic aromatic substitution. libretexts.org This type of reaction typically requires the aromatic ring to be activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group. nih.gov In the absence of such activating groups, the SNAr mechanism, which proceeds through a negatively charged Meisenheimer intermediate, is unfavorable. libretexts.orgsemanticscholar.org

Rearrangements: The literature contains reports of rearrangement reactions involving various sulfonamide derivatives. For instance, studies from 1964 describe the alkali-induced rearrangement of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide and the synthesis of piperidine (B6355638) acetates via sulfonamide rearrangements. nih.govnih.gov While the specific mechanisms for these older examples are not detailed, they establish that skeletal rearrangements are a known, albeit less common, reaction class for this family of compounds.

Stereochemical Aspects and Chiral Applications of 1,2 Diphenylethane Derived Sulfonamides

Inherent Chirality and Stereoisomerism within the 1,2-Diphenylethane (B90400) Scaffold

The 1,2-diphenylethane framework possesses two stereogenic centers at the C1 and C2 positions of the ethane (B1197151) backbone. This structural feature is the source of its chirality, leading to the existence of multiple stereoisomers. mdpi.comresearchgate.net The primary stereoisomers are a pair of enantiomers, (1R,2R)-1,2-diphenylethylenediamine and (1S,2S)-1,2-diphenylethylenediamine, and a meso-diastereomer, (1R,2S)-1,2-diphenylethylenediamine. mdpi.com

The C2-symmetry of the (1R,2R) and (1S,2S) enantiomers makes them particularly valuable as scaffolds for chiral ligands and organocatalysts. researchgate.net This symmetry simplifies the analysis of reaction transition states and often leads to higher levels of enantioselectivity. The concept of "inherent chirality," which typically describes chirality arising from a curvature in a molecule that lacks traditional chiral elements, is distinguished from the center-based chirality of the 1,2-diphenylethane scaffold. pku.edu.cnresearchgate.netnih.gov The utility of this scaffold lies in its well-defined stereogenic centers, which provide a robust and predictable foundation for inducing chirality in chemical reactions. Both the (1R,2R) and (1S,2S) enantiomers are readily available, allowing for the selective synthesis of either enantiomer of a desired product. mdpi.com

Design and Synthesis of Chiral 1,2-Diphenylethane-Sulfonamide Auxiliaries and Ligands

The versatility of the 1,2-diphenylethylene-diamine (DPEN) scaffold has led to the design and synthesis of a wide array of chiral auxiliaries and ligands. mdpi.comrsc.org By chemically modifying the amino groups, researchers can fine-tune the steric and electronic properties of the resulting catalysts to optimize their performance in specific asymmetric transformations.

Derivatization of 1,2-Diphenylethylenediamine with Sulfonamide Units

A common and effective method for modifying DPEN is through the introduction of sulfonamide groups. This is typically achieved by reacting an enantiomerically pure DPEN, such as (1R,2R)-DPEN, with a sulfonyl chloride (R-SO₂Cl). core.ac.ukresearchgate.net This reaction forms a stable N-sulfonyl-1,2-diphenylethylenediamine derivative. The sulfonamide group is a potent hydrogen-bond donor, which is a key feature in many organocatalytic mechanisms. core.ac.uk

The synthesis allows for significant variation. By choosing different sulfonyl chlorides, a wide range of ligands can be created with varying steric bulk and electronic properties. For instance, derivatives using p-toluenesulfonamide (B41071) or methanesulfonamide (B31651) have been shown to be effective. core.ac.uk Similarly, N-(p-nitrobenzenesulfonyl)-1,2-diphenylethylenediamine has been synthesized and used in transfer hydrogenation reactions. researchgate.net This modular approach enables the creation of extensive libraries of ligands tailored for specific catalytic applications. researchgate.net

Influence of Chiral Auxiliary Structure on Stereocontrol

The structure of the chiral auxiliary, specifically the nature of the sulfonamide group, has a profound impact on the degree of stereocontrol exerted during a catalytic reaction. The substituents on the aryl ring of an N-arylsulfonyl moiety can be altered to tune the catalyst's performance. core.ac.ukresearchgate.net Modifications such as adding alkyl, fluorine, or methoxy (B1213986) groups to the phenyl ring of the sulfonamide can influence the catalyst's activity and the enantioselectivity of the reaction. researchgate.net

This principle is central to catalyst optimization. For example, in the asymmetric Michael addition of aldehydes to maleimides, the structure of the 1,2-diamine-derived sulfonamide is critical for achieving high enantiomeric excesses. core.ac.uk The sulfonamide group often participates in the reaction mechanism by forming hydrogen bonds with the substrate, helping to create a rigid and well-defined chiral environment in the transition state. core.ac.uk The ability to systematically modify the auxiliary's structure allows for the development of highly specialized catalysts that provide excellent stereocontrol for a targeted transformation. nih.gov

Application as Organocatalysts in Asymmetric Transformations

Chiral 1,2-diphenylethane-sulfonamide derivatives have emerged as powerful organocatalysts for a range of asymmetric C-C bond-forming reactions. mdpi.comcore.ac.uk Their bifunctional nature, often combining a basic amine site with an acidic sulfonamide hydrogen-bond donor, enables them to activate both the nucleophile and the electrophile simultaneously, leading to high efficiency and stereoselectivity. researchgate.netresearchgate.net

Asymmetric Allylation Reactions

Asymmetric allylation is a crucial method for synthesizing chiral homoallylic alcohols and amines, which are valuable building blocks in organic synthesis. rsc.org Ligands derived from 1,2-diphenylethylenediamine have been successfully employed in metal-catalyzed versions of this reaction.

For instance, a chiral ligand derived from 1,2-diphenylethylenediamine was used in a zinc-catalyzed asymmetric allylation of α-keto esters with an allylboronate. rsc.org This system demonstrated high enantioselectivity, affording the desired products in good yields. The results highlight the effectiveness of the chiral ligand in controlling the facial selectivity of the nucleophilic attack on the ketone.

Table 1: Zinc-Catalyzed Asymmetric Allylation of α-Keto Esters

| Entry | R¹ | R² | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ph | Me | 86 | 97 |

| 2 | Ph | Bn | 78 | 83 |

| 3 | 2-naphthyl | Me | 72 | 89 |

Data sourced from a study on Zn-catalyzed allylboration using a 1,2-diphenylethylenediamine-derived ligand. rsc.org

In a related application, a modified ligand featuring a (R,R)-1,2-diphenylethane 1,2-diamine bridge was used in a Palladium-catalyzed asymmetric allylic amination, achieving enantiomeric excesses up to 96%. acs.org These examples underscore the utility of this scaffold in controlling stereochemistry in allylic substitution reactions.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is one of the most powerful tools for constructing carbon-carbon bonds while controlling the stereochemistry of newly formed chiral centers. nih.govnih.gov Organocatalysts derived from 1,2-diphenylethane-sulfonamides have proven effective in mediating these transformations.

For example, a bifunctional organocatalyst combining a tertiary amine with a sulfonamide-thiourea moiety derived from a chiral diamine was employed in the direct vinylogous aldol reaction between 3-methylcyclohex-2-enone and α-ketoesters. researchgate.net The catalyst, bearing a 3,5-bis(trifluoromethyl)phenyl group, provided the aldol adduct with a satisfactory level of stereoinduction (89% ee). researchgate.net Proline-derived sulfonamides have also been utilized as organocatalysts in direct aldol reactions, yielding products with good enantioselectivity. researchgate.net The success of these catalysts is often attributed to their ability to form an enamine with the ketone donor while simultaneously activating the aldehyde acceptor through hydrogen bonding from the sulfonamide group, thereby guiding the stereochemical pathway of the reaction. nih.govnih.gov

Table 2: Asymmetric Cross-Aldol Reaction of 1,2-Diketones with Ketones

| Diketone | Ketone | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| Benzil | Acetone | 94 | >99:1 | 80 |

| Benzil | Cyclohexanone | 96 | >99:1 | 94 |

| 1,2-Cyclohexanedione | Acetone | 92 | >99:1 | 66 |

| 9,10-Phenanthrenequinone | Acetone | 90 | >99:1 | 86 |

Data sourced from a study on cross-aldol reactions mediated by a proline-derived catalyst. researchgate.net

Asymmetric Mannich Reactions

The Mannich reaction, a fundamental tool for the synthesis of β-amino carbonyl compounds, has been a fertile ground for the application of chiral catalysts. Sulfonamide derivatives of 1,2-diphenylethane have emerged as effective organocatalysts, particularly in promoting the enantioselective addition of ketones to imines. These catalysts typically operate through an enamine-based mechanism, where the chiral sulfonamide environment dictates the facial selectivity of the subsequent C-C bond formation.

In a notable application, a primary-tertiary diamine catalyst derived from C2-symmetric 1,2-diphenylethane-1,2-diamine (B1144217) has been successfully employed in the asymmetric Mannich reaction between cyclic N-sulfonyl trifluoromethylated ketimines and methyl ketones. chempedia.infomdpi.com The presence of the sulfonamide moiety is crucial for establishing a well-defined chiral pocket around the active site. The reaction proceeds with high enantioselectivity, affording a range of enantioenriched benzo-fused cyclic sulfamidates, which are valuable precursors for biologically active compounds. chempedia.infoacs.org The high levels of enantiomeric excess (ee) observed underscore the efficacy of the 1,2-diphenylethane sulfonamide scaffold in relaying stereochemical information. mdpi.com

The following table summarizes the performance of a selected 1,2-diphenylethane-derived sulfonamide catalyst in the asymmetric Mannich reaction of cyclic N-sulfonyl trifluoromethylated ketimines with acetone. mdpi.com

Table 1: Asymmetric Mannich Reaction of Cyclic N-Sulfonyl Trifluoromethylated Ketimines with Acetone Catalyzed by a 1,2-Diphenylethane-Derived Sulfonamide Catalyst

| Entry | Ketimine Substituent (X) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | H | 95 | 93 |

| 2 | 5-F | 96 | 94 |

| 3 | 5-Cl | 94 | 96 |

| 4 | 5-Br | 92 | 95 |

| 5 | 5-CF₃ | 90 | 90 |

| 6 | 6-F | 93 | 92 |

| 7 | 6-Cl | 91 | 93 |

| 8 | 7-Me | 96 | 91 |

| 9 | 7-t-Bu | 94 | 90 |

| 10 | 7-Ph | 92 | 92 |

| 11 | 7-OMe | 95 | 90 |

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction stands as one of the most powerful methods for the construction of six-membered rings with controlled stereochemistry. Chiral Lewis acids and organocatalysts derived from 1,2-diphenylethane sulfonamides have been shown to effectively catalyze enantioselective [4+2] cycloadditions. These catalysts can activate the dienophile and create a chiral environment that directs the approach of the diene, leading to high levels of diastereo- and enantioselectivity.

For instance, a sulfonamide obtained from camphorsulfonic acid and (1R,2R)-1,2-diphenylethane-1,2-diamine has been utilized as an organocatalyst for the [4+2] cycloaddition of enones to 2,2,2-trifluoroacetophenones. mdpi.comnih.gov The reaction, which benefits from the presence of an L-threonine derivative as a co-catalyst, produces trifluoromethyl-substituted tetrahydropyrans with good yields and enantioselectivities. mdpi.comnih.gov The C2-symmetric nature of the 1,2-diphenylethane backbone, combined with the steric and electronic influence of the sulfonamide groups, is instrumental in achieving high levels of asymmetric induction. mdpi.comnih.gov The accessibility of both enantiomers of the diamine allows for the selective synthesis of either enantiomer of the Diels-Alder adduct. mdpi.comnih.gov

The results for the synthesis of trifluoromethyl-substituted tetrahydropyrans using a 1,2-diphenylethane-derived sulfonamide catalyst are presented below. nih.gov

Table 2: Asymmetric Diels-Alder Reaction for the Synthesis of Trifluoromethyl-Substituted Tetrahydropyrans

| Entry | R¹ | R² | Yield (%) | dr (exo/endo) | ee (%) |

|---|---|---|---|---|---|

| 1 | Ph | H | 85 | >95:5 | 88 |

| 2 | 4-MeC₆H₄ | H | 82 | >95:5 | 85 |

| 3 | 4-FC₆H₄ | H | 88 | >95:5 | 90 |

| 4 | 4-ClC₆H₄ | H | 90 | >95:5 | 92 |

| 5 | 4-BrC₆H₄ | H | 91 | >95:5 | 93 |

| 6 | 2-Naphthyl | H | 86 | >95:5 | 89 |

| 7 | Ph | Me | 78 | >95:5 | 82 |

| 8 | Ph | Et | 75 | >95:5 | 80 |

Diastereoselective Control Models (e.g., Zimmerman–Traxler Model)

The stereochemical outcome of many asymmetric reactions involving 1,2-diphenylethane-derived sulfonamide auxiliaries can be rationalized using established stereochemical models. The Zimmerman-Traxler model, originally proposed for aldol reactions, is particularly relevant for explaining the diastereoselectivity in reactions proceeding through a six-membered, chair-like transition state. chempedia.infomsu.edunih.gov

This model posits that the reactants arrange themselves in a chair-like conformation to minimize steric interactions in the transition state. harvard.eduslideshare.net The substituents on the forming bond will preferentially occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. When a chiral auxiliary, such as a 1,2-diphenylethane sulfonamide, is part of the system, it imposes a distinct steric bias, leading to a favored transition state and, consequently, a high diastereomeric ratio in the product.

An example of the Zimmerman-Traxler model's application can be found in the allylation of aldehydes using a chiral borane (B79455) reagent derived from a 1,2-diphenylethane bis(sulfonamide). msu.edunih.gov In the total synthesis of complex natural products, stereocontrol induced by the 1,2-diphenylethane sulfonamide auxiliary can be predicted by a Zimmerman-Traxler model that minimizes steric repulsions. chempedia.infomsu.edu The C2-symmetric chiral controller effectively shields one face of the reacting species, forcing the electrophile to approach from the less hindered side. The high diastereoselectivity arises from a "matched" case where the inherent facial preference of the chiral aldehyde (as predicted by the Felkin-Ahn model) aligns with the steric bias imposed by the sulfonamide auxiliary. chempedia.info

Enantioselective Catalysis Mechanisms and Stereochemical Models

The efficacy of 1,2-diphenylethane-derived sulfonamides in enantioselective catalysis stems from their ability to form well-defined, rigid transition states where the stereochemical information from the catalyst is efficiently transferred to the substrate. The proposed mechanisms often involve the formation of a six-membered cyclic transition state, where the substrate is precisely oriented by the chiral catalyst.

In organocatalyzed reactions, the sulfonamide moiety can participate in hydrogen bonding interactions, which, in concert with the steric bulk of the phenyl groups on the diamine backbone, creates a highly organized chiral environment. mdpi.com For example, in the aldol reaction of hydroxyacetone (B41140) with arylglyoxals catalyzed by a primary amine derived from (1S,2S)-1,2-diphenylethane-1,2-diamine, a proposed transition state involves the formation of a (Z)-enamine. mdpi.com This enamine is stabilized by an intramolecular hydrogen bond, and the arylglyoxal is activated through hydrogen bonding with the catalyst. The Re-face of the enamine then attacks the Si-face of the arylglyoxal, leading to the observed product with high enantioselectivity. mdpi.com

In metal-catalyzed reactions, the sulfonamide can act as a chiral ligand, coordinating to the metal center and inducing asymmetry in the resulting complex. The stereochemical outcome of these reactions is often explained by considering the steric interactions between the substrate and the chiral ligand in the transition state. For instance, in the enantioselective allylation of aldehydes with a chiral borane reagent incorporating a 1,2-diphenylethane bis(sulfonamide) ligand, the observed enantioselectivities can be predicted based on a chair-like transition structure. msu.edu This structure optimizes stereoelectronic interactions and minimizes steric repulsion between the substituents on the five-membered diazaborolidine ring and the incoming aldehyde. msu.edu The bulky phenyl groups of the diamine backbone effectively block one face of the allylborane, leading to a highly selective attack on the other face.

A proposed stereochemical model for the Michael reaction of 4-hydroxycoumarin (B602359) with an enone, catalyzed by a DPEDA-derived catalyst, suggests that the catalyst activates the enone via iminium ion formation while simultaneously activating the coumarin (B35378) through hydrogen bonding. nih.gov This dual activation, orchestrated by the chiral scaffold, leads to the observed high enantioselectivity.

Structural Elucidation and Conformational Analysis of 1,2 Diphenylethane 1 Sulfonamide

Advanced Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods offer a powerful lens through which to view the structural features of 1,2-Diphenylethane-1-sulfonamide at the molecular level.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is instrumental in elucidating the connectivity and spatial relationships of atoms within the molecule. While specific NMR data for 1,2-Diphenylethane-1-sulfonamide is not extensively detailed in the provided search results, general principles for related sulfonamide and diphenylethane structures can be inferred.

For instance, in related sulfonamide derivatives, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet in the ¹H NMR spectrum in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons are expected to resonate in the region of 6.51 to 7.70 ppm. rsc.org In the ¹³C NMR spectrum, the carbon atoms of the phenyl groups and the ethanediyl bridge would exhibit characteristic chemical shifts. For example, in 1,2-diphenylethyne, a related compound, the phenyl carbons appear at approximately 123.2, 128.2, and 128.3 ppm. rsc.org

Variable-temperature NMR studies would be particularly valuable for probing the conformational dynamics of the flexible ethane (B1197151) bridge and the rotation around the C-N and C-S bonds. These studies can reveal the energy barriers between different rotational isomers (rotamers) and identify the preferred conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups present in 1,2-Diphenylethane-1-sulfonamide. The IR spectrum of a sulfonamide typically displays strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, which are generally found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the sulfonamide group would be expected in the region of 3263–3231 cm⁻¹. rsc.org The presence of the two phenyl groups would give rise to characteristic C-H stretching and bending vibrations for aromatic rings.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1320 - 1310 | rsc.org |

| Symmetric Stretch | 1155 - 1143 | rsc.org | |

| S-N | Stretch | 914 - 895 | rsc.org |

| N-H | Stretch | 3263 - 3231 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. For 1,2-Diphenylethane-1-sulfonamide, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, confirming its elemental composition. While specific fragmentation data for the title compound is not available, general fragmentation patterns for sulfonamides involve cleavage of the S-N bond and fragmentation of the aromatic rings. nih.gov The analysis of these fragment ions allows for the piecing together of the molecular structure.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Determination of Molecular Geometry and Bond Parameters

X-ray crystallographic analysis of related sulfonamide structures reveals key geometric parameters. nih.govnih.gov For instance, the geometry around the sulfur atom in the sulfonamide group is typically tetrahedral. The bond lengths and angles within the phenyl rings would conform to those of standard aromatic systems. The C-C bond length of the ethane bridge and the C-N and C-S bond lengths would provide insight into the electronic environment and steric strain within the molecule. While specific crystallographic data for 1,2-Diphenylethane-1-sulfonamide is not provided, typical bond lengths for related fragments can be referenced.

| Bond | Typical Length (Å) |

|---|---|

| S=O | ~1.43 |

| S-N | ~1.63 |

| S-C | ~1.77 |

| C-C (aromatic) | ~1.39 |

| C-C (aliphatic) | ~1.54 |

| C-N | ~1.47 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of 1,2-Diphenylethane-1-sulfonamide would be held together by a network of intermolecular interactions. Strong intermolecular hydrogen bonds are a defining feature of sulfonamide crystal packing. nih.gov The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of various hydrogen bonding motifs, such as dimers and chains. nih.govtoho-u.ac.jpresearchgate.net

Solid-State Conformations and Packing Arrangements of 1,2-Diphenylethane-1-sulfonamide

The precise solid-state conformation of 1,2-Diphenylethane-1-sulfonamide is dictated by a delicate interplay of intramolecular and intermolecular forces. While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related structures and general principles of sulfonamide crystallography allows for a detailed theoretical elucidation of its likely solid-state behavior.

A critical feature governing the solid-state arrangement is the presence of the sulfonamide group (-SO₂NH₂), which is a potent hydrogen bond donor (N-H) and acceptor (S=O). This functionality facilitates the formation of robust intermolecular hydrogen-bonding networks. It is highly probable that in the crystalline form of 1,2-Diphenylethane-1-sulfonamide, molecules would be linked through N-H···O=S hydrogen bonds, creating dimers, chains, or more complex three-dimensional architectures. nih.govmdpi.com The geometry of these hydrogen bonds, including bond lengths and angles, would be a defining characteristic of the crystal lattice.

Based on published data for analogous sulfonamide derivatives, a table of expected bond lengths and angles for the key functional groups in 1,2-Diphenylethane-1-sulfonamide can be compiled. These values represent typical ranges observed in similar molecular frameworks.

Table 1: Predicted Interatomic Distances and Bond Angles for 1,2-Diphenylethane-1-sulfonamide

| Parameter | Predicted Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.62 - 1.65 Å |

| S-C Bond Length | 1.75 - 1.78 Å |

| C-C (ethane) Bond Length | 1.52 - 1.55 Å |

| O=S=O Bond Angle | 118 - 122° |

| C-S-N Bond Angle | 105 - 109° |

| C-C-N Bond Angle | 110 - 114° |

Note: These values are estimations based on related structures and are subject to variation in an actual crystal structure determination.

Conformational Dynamics in Solution and Solid State

The conformational landscape of 1,2-Diphenylethane-1-sulfonamide is not static and exhibits dynamic behavior, particularly in solution. The flexibility of the molecule arises from the potential for rotation around several single bonds. protoxrd.com

In the solid state, the conformation is largely fixed by the constraints of the crystal lattice as described in the previous section. Thermal motion exists, but large-scale conformational changes are generally restricted. Techniques such as solid-state NMR (ssNMR) could, in principle, provide insights into the local dynamics, such as the rotation of the phenyl groups or the libration of the sulfonamide moiety, even within the crystalline environment. mdpi.comjeol.com

In solution, the molecule is expected to be much more conformationally labile. The primary sources of this dynamic behavior are the rotations around the C-C bond of the ethane linker and the C-S bond connecting the phenyl-ethane moiety to the sulfonamide group.

Rotational Isomerism:

Rotation around the central C-C bond would lead to different staggered conformations, typically described as anti or gauche, with respect to the relative positioning of the phenyl group and the sulfonamide group. The equilibrium between these conformers in solution would be solvent-dependent, with more polar solvents potentially favoring conformations with larger dipole moments.

Similarly, rotation around the C-S bond is also a key conformational variable. The energy barrier to this rotation in sulfonamides can be significant enough to allow for the observation of distinct rotamers by NMR spectroscopy, particularly at low temperatures. The relative populations of these rotamers would be influenced by steric interactions between the ortho-substituents of the phenyl ring and the oxygen atoms of the sulfonyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for investigating these conformational dynamics in solution. uva.nl Variable temperature NMR experiments could be employed to study the rates of interconversion between different conformers and to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for these equilibria. The chemical shifts of protons and carbons adjacent to the rotating bonds would be particularly sensitive to the conformational state.

Table 2: Key Rotatable Bonds and Expected Conformational Effects

| Rotatable Bond | Description of Motion | Expected Influence on Properties |

| Phenyl-C | Rotation of the phenyl groups around their bond to the ethane backbone. | Averaging of aromatic proton and carbon signals in NMR. |

| C-C (ethane) | Rotation leading to anti and gauche conformers. | Changes in vicinal coupling constants in ¹H NMR. |

| C-S | Rotation of the sulfonamide group relative to the carbon backbone. | Potential for distinct rotamers observable by low-temperature NMR. |

| S-N | Rotation around the sulfonamide S-N bond. | Generally a higher energy barrier, but can influence hydrogen bonding patterns. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. nih.govmdpi.com This approach allows for the accurate determination of the electronic structure and associated properties of molecules. nrel.gov For sulfonamide derivatives, DFT methods have been successfully used to provide detailed structural and electronic data. nih.govnih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (the minimum energy conformation). This process is typically performed using DFT with a specific functional, such as M06-2X or B3LYP, and a basis set like def2-TZVP or 6-311G+(d,p). nih.govnrel.gov The calculation adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable structure.

For sulfonamide-containing molecules, these calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, studies on related sulfonamide structures have determined the characteristic bond lengths of the sulfonyl group (S=O and S-N), which are crucial for understanding the group's geometry and reactivity. nih.gov

Table 1: Typical Calculated Bond Lengths in Related Sulfonamide Compounds Using DFT This table presents representative data from DFT calculations on analogous sulfonamide compounds to illustrate typical structural parameters.

| Bond | Typical Calculated Bond Length (Å) |

| S=O (asymmetric) | 1.45 - 1.47 |

| S=O (symmetric) | 1.43 - 1.45 |

| S-N | 1.63 - 1.68 |

| S-C | 1.77 - 1.80 |

Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For sulfonamides, the oxygen atoms of the SO2 group are typically regions of high negative potential, making them likely sites for hydrogen bonding. mdpi.comnih.gov

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the electronic distribution. nrel.gov

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density at specific points, known as bond critical points (BCPs), to characterize the nature of chemical bonds (e.g., covalent vs. non-covalent interactions). mdpi.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate a proposed structure. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable. The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is commonly employed for this purpose.

While the accuracy of these predictions can be high, it is dependent on the level of theory, basis set, and consideration of solvent effects. arxiv.orgresearchgate.net For ¹H NMR, mean absolute errors (MAE) can be as low as 0.1-0.2 ppm, while for ¹³C NMR, errors are typically larger, in the range of 1.5-2.5 ppm. arxiv.orgmdpi.com These computational predictions are a powerful tool for assigning signals in experimental spectra. nih.gov

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹H NMR Chemical Shifts for a Sulfonamide Analog This table provides an example from the literature on a related compound to demonstrate the typical accuracy of DFT-based NMR predictions.

| Proton Environment | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| Aromatic-H (ortho to SO₂) | 7.80 | 7.85 | +0.05 |

| Aromatic-H (meta to SO₂) | 7.50 | 7.53 | +0.03 |

| N-H | 8.40 | 8.60 | +0.20 |

| C-H (alpha to S) | 4.50 | 4.65 | +0.15 |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide a static picture of a molecule, molecular modeling and dynamics simulations explore its movement and interactions over time. These methods are essential for understanding conformational flexibility and binding processes. researchgate.netmdpi.com

The single bond in the ethane (B1197151) backbone of 1,2-Diphenylethane-1-sulfonamide allows for rotation, leading to different spatial arrangements known as conformations. youtube.com The primary conformations for a 1,2-disubstituted ethane are the staggered (anti and gauche) and eclipsed forms.

Anti-conformation: The two phenyl groups are positioned 180° apart, which is typically the most stable arrangement due to minimal steric hindrance.

Gauche-conformation: The phenyl groups are positioned 60° apart, which is generally less stable than the anti-form but more stable than eclipsed forms.

Eclipsed-conformation: The substituents on the two carbon atoms are aligned, leading to high steric strain and making this the least stable arrangement. youtube.com

Molecular mechanics or DFT calculations can be used to compute the potential energy surface as a function of the dihedral angle of the central C-C bond. This analysis reveals the relative energies of the different conformers and the energy barriers for rotation between them, providing a complete energy landscape of the molecule. researchgate.net

Derivatives of 1,2-diphenylethylene-1,2-diamine bearing a sulfonamide group (such as TsDPEN) are famous as chiral ligands in transition-metal catalysis, particularly for asymmetric transfer hydrogenation reactions. whiterose.ac.ukresearchgate.netresearchgate.net Molecular modeling is crucial for understanding how these ligands create a chiral environment around the metal center to control the stereochemical outcome of a reaction.

Molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the catalyst (containing the sulfonamide ligand) and the substrate. mdpi.com These simulations can predict the preferred binding mode and elucidate the key intermolecular forces responsible for the interaction, such as:

Hydrogen Bonding: The N-H proton of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors. These interactions are often critical for orienting the substrate in the catalyst's active site. whiterose.ac.ukresearchgate.net

π-π Stacking: Interactions between the phenyl rings of the ligand and an aromatic substrate.

Steric Repulsion: The bulky phenyl groups help to block one face of the substrate from approaching the catalyst, leading to high enantioselectivity. researchgate.net

These models provide a rational basis for the observed selectivity and are used to design new, more efficient catalysts. whiterose.ac.ukresearchgate.net

Table 3: Key Intermolecular Interactions in Ligand-Catalyst Complexes Involving Sulfonamide Ligands This table summarizes the types of non-covalent interactions frequently identified through molecular modeling of catalyst systems featuring ligands analogous to 1,2-Diphenylethane-1-sulfonamide.

| Interaction Type | Description | Role in Catalysis |

| Hydrogen Bonding | Interaction between the sulfonamide N-H/S=O groups and the substrate. researchgate.net | Substrate orientation and activation. |

| C-H···π Interactions | Interaction between a C-H bond of the substrate and a phenyl ring of the ligand. whiterose.ac.uk | Positioning the substrate for hydride transfer. |

| Steric Hindrance | Repulsive forces from bulky groups (e.g., phenyl rings) on the ligand. researchgate.net | Enforcing a specific reaction pathway (enantioselectivity). |

| Hydrophobic Effects | Interactions between nonpolar regions of the ligand and substrate. mdpi.com | Stabilizing the ligand-substrate complex. |

Mechanistic Insights from Computational Approaches

Computational methods have been instrumental in unraveling the complex mechanisms through which 1,2-diphenylethane-1-sulfonamide derivatives, particularly in the form of metal complexes, catalyze key chemical transformations like asymmetric transfer hydrogenation (ATH).

The characterization of transition states and the calculation of their associated energy barriers are fundamental to understanding reaction kinetics and stereoselectivity. DFT calculations have been pivotal in modeling the catalytic cycles of ruthenium(II) and osmium(II) complexes featuring TsDPEN ligands.

For instance, in the asymmetric transfer hydrogenation of ketones and imines catalyzed by [RuCl(η⁶-arene)(TsDPEN)] complexes, a key mechanistic feature supported by computational studies is the "ATH outer sphere" mechanism. This mechanism involves the transfer of two hydrogen atoms to the substrate via a six-membered transition state. acs.org DFT investigations into the catalytic cycle of [Ru(p-cymene)(TsDPEN-H)Cl] for the reduction of acetophenone (B1666503) have provided specific energy values for various steps. A notable finding is the energy barrier for the rotation of the p-cymene (B1678584) ligand, which influences the catalyst's chiral environment. rsc.org

Table 1: Calculated Energy Barriers and Differences for Intermediates in a Ru-TsDPEN Catalytic Cycle rsc.org

| Process/Species | Energy Barrier / Difference (kJ mol⁻¹) | Description |

| p-cymene rotation | 18 | Energy barrier for the inversion of axial chirality of the [M(p-cymene)(TsDPEN-H)H] complex. |

| Protonated NH species | ~8 | The electronic energy of the [Ru(p-cymene)(S,S-TsDPEN-H)]⁺ + formate (B1220265) + acetophenone species relative to the Ru-H hydride reference. |

| Formate and acetophenone adduct | 35–38 | Energy of the species where formate and acetophenone are anchored to the catalyst, relative to the Ru-H hydride reference. |

Data obtained from DFT calculations on Ru(II) and Os(II) complexes with TsDPEN ligands. rsc.org

These calculations highlight that protonation of the sulfonamide's NH group leads to a significant lowering of the electronic energy, playing a crucial role in the catalytic cycle. rsc.org The stability of the transition state is paramount for enantioselectivity. Computational studies on the epoxidation of cyclic enones catalyzed by (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) in the presence of a Brønsted acid have shown that C-H···O hydrogen bonding interactions between the catalyst's benzene (B151609) ring and water are a primary source of chiral discrimination. The rigidity of the transition state, enhanced by the counterion, is crucial for these interactions to be effective. researchgate.net

Computational modeling allows for the detailed mapping of reaction pathways and the identification of transient intermediates that are often difficult to detect experimentally. For the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation, DFT studies have outlined a plausible catalytic cycle. rsc.org The cycle involves the formation of a metal-hydride species, which is a key intermediate. rsc.org The calculations suggest that the formation of this Ru-H bond does not proceed through a previously proposed O-coordinated formate but instead involves a significant interaction between the metal-hydride and the CO₂ byproduct. rsc.org

The reaction pathway concludes with the anchoring of the acetophenone substrate to the catalyst via a hydrogen bond between the substrate's carbonyl oxygen and the ligand's NH group. Subsequent geometry optimization in the computational model revealed the formation of an alkoxide bound to the NH₂ group, which facilitates the transfer of an amino proton, leading back to the initial pre-catalyst. rsc.org

In other contexts, such as the synthesis of Z-enediynes from alkynyl sulfonamides, computational modeling has been essential in proposing novel reaction mechanisms. These studies revealed that the reaction likely proceeds through an unusual non-classical carbenoid intermediate, a pathway that differs significantly from conventional mechanisms. mdpi.com This highlights the power of computational chemistry to uncover entirely new modes of reactivity.

In Silico Screening and Design Principles for Novel Derivatives

The principles derived from theoretical studies are increasingly being applied to the in silico screening of virtual compound libraries and the rational design of new derivatives of 1,2-Diphenylethane-1-sulfonamide with enhanced properties. This approach accelerates the discovery of new catalysts and therapeutic agents by prioritizing the synthesis of the most promising candidates.

The design of novel derivatives often focuses on modifying the electronic and steric properties of the ligand to improve catalytic activity and selectivity. For instance, in the context of carboxylesterase inhibitors, Quantitative Structure-Activity Relationship (QSAR) analyses of sulfonamide derivatives have been employed. These studies revealed that fluorene (B118485) sulfonamides are generally more potent inhibitors than their benzene sulfonamide counterparts, and there is an inverse correlation between water solubility and inhibitory activity. nih.gov

For the development of new organocatalysts, computational design plays a crucial role. A study focused on the aza-Henry reaction of isatin-derived ketimines led to the design of a new catalyst incorporating a 1,2-diphenylethane-1,2-diamine (B1144217) backbone with a sulfonamide substituent. mdpi.com DFT calculations were used to predict that a cyclopropenimine moiety would enhance the catalyst's basicity, thereby lowering the energy barrier for the deprotonation step and accelerating the reaction. mdpi.com Furthermore, the model predicted that repulsive interactions between the substrate and bulky groups on the catalyst would control the stereochemical outcome. mdpi.com

The general principles for designing novel derivatives based on the 1,2-diphenylethane-1-sulfonamide scaffold often involve:

Modulating Steric Hindrance: Introducing bulky substituents on the phenyl rings or the sulfonamide nitrogen can create a more defined chiral pocket, enhancing stereoselectivity.

Tuning Electronic Properties: The addition of electron-donating or electron-withdrawing groups to the arylsulfonyl moiety can influence the acidity of the NH proton and the ligand's interaction with metal centers or substrates. acs.orgmdpi.com

Enhancing Non-covalent Interactions: Designing derivatives that can form specific hydrogen bonds or π-π stacking interactions with the substrate in the transition state is a key strategy for improving enantioselectivity. researchgate.net

Scaffold Modification: Moving beyond simple substitution to more significant structural changes, such as incorporating the 1,2-diphenylethane-sulfonamide motif into larger, more rigid macrocycles, can lead to highly efficient and selective catalysts. researchgate.net

In silico tools like molecular docking are frequently used to screen potential derivatives against biological targets. For example, novel sulfonamide derivatives have been designed and evaluated as inhibitors of enzymes like carbonic anhydrase by docking them into the active site of the protein to predict their binding affinity and orientation. gla.ac.uk These computational predictions, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, help to identify candidates with promising drug-like properties before their synthesis. nih.govmdpi.comsemanticscholar.org

Advanced Derivatives and Analogues of 1,2 Diphenylethane 1 Sulfonamide

Structural Modifications of the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore that can be readily modified to alter its hydrogen bonding capacity, acidity, and steric profile.

The nitrogen atom of the sulfonamide group in 1,2-Diphenylethane-1-sulfonamide is a primary amine, offering a reactive site for the introduction of various substituents. This N-substitution is a common strategy in medicinal chemistry to generate secondary and tertiary sulfonamides.

Primary Sulfonamides (R-SO₂NH₂): The parent compound, 1,2-Diphenylethane-1-sulfonamide, is a primary sulfonamide. The two hydrogen atoms on the nitrogen can act as hydrogen bond donors, which can be crucial for binding to biological targets.

Secondary Sulfonamides (R-SO₂NHR'): The reaction of the primary sulfonamide with alkyl or aryl halides under basic conditions can yield N-substituted, or secondary, sulfonamides. Introducing a single substituent (R') replaces one hydrogen bond donor with a group that can introduce new steric or electronic features. For instance, alkylating the nitrogen with a methyl or ethyl group can increase lipophilicity.

Tertiary Sulfonamides (R-SO₂NR'R''): Further substitution can produce tertiary sulfonamides. These derivatives lack the N-H bond and therefore cannot act as hydrogen bond donors, which can dramatically alter their interaction with biological targets. The synthesis of tertiary sulfonamides can be more challenging and may require stronger reaction conditions.

The synthesis of N-substituted sulfonamides generally involves the reaction of a primary amine with a sulfonyl chloride. ekb.eg In the case of modifying an existing primary sulfonamide, N-alkylation is a common approach.

Table 1: N-Substitution Patterns of 1,2-Diphenylethane-1-sulfonamide

| Sulfonamide Type | General Structure | Potential R' Group | Synthetic Precursor | Expected Property Change |

|---|---|---|---|---|

| Primary | C₁₄H₁₅NO₂S | -H | 1,2-Diphenylethane-1-sulfonyl chloride | Baseline polarity and H-bonding |

| Secondary | C₁₄H₁₄(R')NO₂S | Methyl, Ethyl, Benzyl (B1604629) | 1,2-Diphenylethane-1-sulfonamide | Increased lipophilicity, loss of one H-bond donor site |

| Tertiary | C₁₄H₁₃(R'R'')NO₂S | Dimethyl, Diethyl | N-alkyl-1,2-Diphenylethane-1-sulfonamide | Greatly increased lipophilicity, loss of all H-bond donor sites |

The sulfonyl group (-SO₂-) itself can be replaced with bioisosteric analogues to create related compounds with different chemical properties. These variations can influence the compound's stability, polarity, and geometry.

Sulfonimidamides: One such variation is the replacement of a sulfonyl oxygen with an imino (=NH) or substituted imino (=NR') group to form a sulfonimidamide. These analogues are monoaza analogues of sulfonamides and can offer a different three-dimensional structure and hydrogen bonding pattern. acs.org The synthesis of these compounds can be complex, often involving specialized reagents that generate electrophilic sulfinyl nitrene intermediates. acs.org

Sulfoximines: Similarly, sulfoximines can be considered analogues where the core sulfur atom's bonding is altered. They are monoaza analogues of sulfones and are noted for their chemical stability and polarity. acs.org

These modifications are less common than N-substitution but represent an advanced strategy for fine-tuning the electronic and steric properties of the core scaffold.

Modifications of the Phenyl Rings

The two phenyl rings are prime targets for substitution to explore structure-activity relationships (SAR). The introduction of substituents can profoundly affect the molecule's electronic distribution, conformation, and metabolic stability.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl, -Br) decrease the electron density of the aromatic ring. This can affect the acidity of other parts of the molecule, including the sulfonamide N-H proton. vu.nl EWGs can also introduce specific polar contacts with biological targets.

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), or amino (-NH₂) increase the electron density of the ring. These substituents can enhance π-π stacking interactions and alter the molecule's lipophilicity and metabolic profile. vu.nl

The position of the substituent (ortho, meta, or para) is also critical, as it dictates the steric environment around the ring and the nature of the electronic effects. For example, a bulky substituent at the ortho position could restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. rsc.org

Table 2: Hypothetical Substituent Effects on the Phenyl Rings of 1,2-Diphenylethane-1-sulfonamide

| Substituent (Position) | Type | Expected Electronic Effect | Potential Structural/Reactivity Impact |

|---|---|---|---|

| 4-Nitro (-NO₂) | EWG | Strong -I, -M | Increases acidity of sulfonamide N-H; potential for specific polar interactions. |

| 4-Chloro (-Cl) | EWG | -I, weak +M | Increases lipophilicity; alters electronic profile. |

| 4-Methyl (-CH₃) | EDG | +I, +M | Increases lipophilicity; may enhance hydrophobic interactions. |

| 4-Methoxy (-OCH₃) | EDG | -I, strong +M | Can act as H-bond acceptor; may alter metabolic pathways. |

| 2-Fluoro (-F) | EWG | Strong -I | Can induce conformational restriction due to steric hindrance. |

Annulation, or the fusion of an additional ring system onto the existing phenyl rings, represents a significant structural modification. scripps.edu This strategy creates larger, more rigid, and more complex polycyclic aromatic systems.

Such modifications can be achieved through various synthetic routes, including tandem condensation reactions or intramolecular cyclizations. nih.gov These annulated derivatives often have significantly different pharmacological profiles due to their constrained conformations and extended π-systems.

Alterations to the Ethane (B1197151) Bridge

The ethane bridge (-CH-CH₂-) provides flexibility to the 1,2-diphenylethane (B90400) backbone, allowing the two phenyl rings to adopt various spatial orientations. Modifying this linker is a key strategy to control the molecule's conformation.

Introducing Rigidity: The conformational freedom can be restricted by incorporating the ethane bridge into a cyclic system. For example, forming a cyclopropane (B1198618) ring from the ethane carbons would create a much more rigid analogue, locking the relative positions of the phenyl and sulfonamide groups.

Chain Homologation or Shortening: Altering the length of the carbon bridge (e.g., to a propane (B168953) or methane (B114726) linker) would directly impact the distance and spatial relationship between the two phenyl rings, which could be critical for fitting into a specific binding site.

Introduction of Heteroatoms: Replacing one of the methylene (B1212753) (-CH₂-) units of the bridge with a heteroatom, such as oxygen or nitrogen, would create an ether or amine linkage. This would not only change the geometry and flexibility of the linker but also introduce new potential hydrogen bonding sites.

These alterations fundamentally change the core skeleton of the molecule and can lead to the discovery of analogues with novel properties and biological activities.

Synthesis and Characterization of Poly-sulfonamide Analogues

The synthesis of poly-sulfonamide analogues derived from 1,2-Diphenylethane-1-sulfonamide involves the preparation of bifunctional monomers that can undergo polymerization. A common approach is to introduce reactive functional groups onto the phenyl rings of the 1,2-diphenylethane backbone, allowing for polycondensation reactions.

A plausible synthetic route involves the preparation of a diamine derivative of 1,2-Diphenylethane-1-sulfonamide. This can be achieved by nitrating the phenyl groups, followed by reduction to the corresponding amines. The resulting diamino-1,2-Diphenylethane-1-sulfonamide can then be polymerized with a disulfonyl chloride, such as 4,4'-oxybis(benzenesulfonyl chloride), in a suitable solvent like N,N-dimethylacetamide (DMAc) to yield a poly-sulfonamide. The reaction typically proceeds at room temperature and yields the polymer which can be isolated by precipitation in a non-solvent like methanol.

The characterization of these poly-sulfonamide analogues is crucial to confirm their structure and determine their properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy would show characteristic peaks for the sulfonamide N-H and S=O stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's structure, confirming the incorporation of both the 1,2-diphenylethane and the disulfonyl chloride monomers. The molecular weight and polydispersity of the polymers can be determined by gel permeation chromatography (GPC). Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are typically evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

| Property | Method | Expected Result |

| Structure Confirmation | FTIR Spectroscopy | Characteristic peaks for N-H (~3300 cm⁻¹), S=O (~1350 and 1160 cm⁻¹), and aromatic C-H (~3030 cm⁻¹) |

| ¹H NMR Spectroscopy | Resonances corresponding to the aromatic and aliphatic protons of the polymer backbone. | |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn) in the range of 20,000-50,000 g/mol with a polydispersity index (PDI) of 1.5-2.5. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Decomposition temperature (5% weight loss) above 350 °C in a nitrogen atmosphere. |

| Glass Transition | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) between 180-220 °C. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Incorporation into Macrocyclic and Complex Architectures

The 1,2-Diphenylethane-1-sulfonamide moiety can serve as a key building block for the construction of macrocyclic and other complex molecular architectures. The synthesis of such structures often relies on high-dilution reaction conditions to favor intramolecular cyclization over intermolecular polymerization.

One synthetic strategy involves the preparation of a derivative of 1,2-Diphenylethane-1-sulfonamide bearing two reactive termini, such as amino or hydroxyl groups, on the phenyl rings. This precursor can then be reacted with a suitable linking molecule, for example, a diacyl chloride or a dialdehyde, under high dilution. The choice of linker will determine the size and properties of the resulting macrocycle. For instance, reaction with isophthaloyl chloride could yield a macrocyclic polyamide-sulfonamide.

The characterization of these macrocyclic compounds requires a combination of spectroscopic and spectrometric techniques. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the macrocycle. 2D NMR techniques, such as COSY and HMBC, are invaluable for elucidating the connectivity and conformation of the macrocyclic structure in solution. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the macrocyclic structure and detailed information about its solid-state conformation.

The sulfonamide group within these macrocycles can also play a role in the formation of more complex supramolecular architectures through non-covalent interactions. The N-H group of the sulfonamide is a good hydrogen bond donor, while the sulfonyl oxygens are hydrogen bond acceptors. These interactions can lead to the self-assembly of the macrocycles into higher-order structures, such as dimers, chains, or networks in the solid state. The study of these assemblies is typically carried out using X-ray crystallography and computational modeling.

| Technique | Purpose | Expected Findings |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact mass of the macrocycle. |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | A set of distinct peaks consistent with the proposed macrocyclic structure, often showing conformational isomers. |

| 2D NMR (COSY, HMBC) | Connectivity and Conformation | Correlation signals that confirm the covalent linkages and provide insights into the 3D structure in solution. |

| Single-Crystal X-ray Diffraction | Solid-State Structure | Precise bond lengths, bond angles, and the overall conformation of the macrocycle. Can also reveal intermolecular interactions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications in Organic Synthesis and Materials Science Non Biological/non Clinical

As Synthetic Building Blocks in Complex Molecule Synthesis

Derivatives of 1,2-Diphenylethane-1-sulfonamide serve as valuable chiral building blocks in the synthesis of complex organic molecules. The inherent chirality of the 1,2-diphenylethane (B90400) backbone is a key feature that is leveraged in the construction of enantiomerically enriched compounds.

One notable application is in the synthesis of small organic molecules with potential optoelectronic properties. For instance, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide, a closely related compound, is utilized as a foundational component in the molecular design and synthesis of materials for organic light-emitting diodes (OLEDs), organic lasers, and organic solar cells. smolecule.com The synthesized materials have demonstrated high efficiency and stability, which are critical for the advancement of organic semiconductor-based devices. smolecule.com

Furthermore, the sulfonamide group itself can be a reactive handle for further chemical transformations. For example, certain alkynyl sulfonamides can undergo unusual reactions to form enediynes, which are highly conjugated and complex molecular structures. ucl.ac.uk While not a direct application of 1,2-Diphenylethane-1-sulfonamide, this demonstrates the potential of the sulfonamide functional group in the synthesis of intricate molecular architectures. ucl.ac.uk

The 1,2-diphenylethylenediamine (DPEN) scaffold, from which 1,2-Diphenylethane-1-sulfonamide is derived, is a privileged structure in the development of bi- and multifunctional organocatalysts. mdpi.com This underscores the utility of the core diamine structure as a platform for creating complex catalytic systems.

Table 1: Examples of Complex Molecules Synthesized from 1,2-Diphenylethane-1-sulfonamide Derivatives

| Derivative | Target Molecule Type | Application Area | Reference |

|---|---|---|---|

| N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | Small organic molecules | Optoelectronics (OLEDs, organic lasers) | smolecule.com |

| Alkynyl sulfonamides | Enediynes | Complex molecule synthesis | ucl.ac.uk |

Role in Ligand Design for Metal-Mediated Catalysis (Beyond Asymmetric Organocatalysis)

The sulfonamide nitrogen and other potential donor atoms in 1,2-Diphenylethane-1-sulfonamide and its derivatives make them excellent candidates for ligands in metal-mediated catalysis. The coordination of these ligands to a metal center can significantly influence the metal's catalytic activity and selectivity. researchgate.net

A prominent example is the use of N-tosylated 1,2-diphenylethylenediamine (TsDPEN) as a ligand for ruthenium in asymmetric transfer hydrogenation reactions. wikipedia.org The resulting [(arene)Ru(TsDPEN)] complexes are highly effective catalysts for the reduction of ketones and imines to chiral alcohols and amines. researchgate.net The sulfonamide group plays a crucial role in defining the ligand's steric and electronic properties, which in turn dictates the stereochemical outcome of the catalytic transformation.

The coordination chemistry of sulfonamide-based ligands with various transition metals, including copper, cobalt, and nickel, has been explored. imist.mauol.edu.pk These studies have shown that the sulfonamide moiety can coordinate to the metal center, and the resulting complexes often exhibit interesting electronic and structural properties that can be harnessed for catalysis. imist.mauol.edu.pk

Table 2: Metal Complexes with 1,2-Diphenylethane-1-sulfonamide-based Ligands in Catalysis

| Ligand | Metal | Catalytic Application | Key Finding | Reference |

|---|---|---|---|---|

| N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) | Ruthenium (Ru) | Asymmetric transfer hydrogenation of ketones and imines | Highly efficient and enantioselective catalysis | wikipedia.orgresearchgate.net |

| (Pyridinylmethyl)sulfonamides | Iridium (Ir) | Imine reduction | Electronic tuning of catalytic activity | acs.org |

Potential in Polymer and Material Science Applications (e.g., as monomers, cross-linkers, or functional additives)

The unique chemical structure of 1,2-Diphenylethane-1-sulfonamide and its derivatives makes them attractive candidates for incorporation into polymers and other advanced materials. The presence of reactive functional groups allows for their use as monomers, cross-linkers, or functional additives to impart specific properties to the resulting material.

One significant application is in the synthesis of polymer-immobilized chiral catalysts. For example, chiral N-sulfonylated diamine structures, such as N1-(4-vinylbenzenesulfonyl)-1,2-diphenylethylene-1,2-diamine, have been copolymerized with divinylbenzene (B73037) and other vinyl monomers to create crosslinked polymers. researchgate.net These polymers, when complexed with ruthenium, serve as highly active and reusable catalysts for asymmetric transfer hydrogenation reactions. researchgate.net The polymer backbone provides a robust support for the catalyst, facilitating its recovery and reuse.

Furthermore, the incorporation of sulfonamide-containing monomers can lead to the development of "smart" or responsive polymers. For instance, the copolymerization of N-p-styrenesulfonyl-1,2-diphenylethylenediamine (V-TsDPEN) with dimethyl aminopropyl acrylamide (B121943) (DMAPA) has been shown to yield pH-responsive polymers. researchgate.net

In the field of materials for electronics, derivatives of 1,2-Diphenylethane-1-sulfonamide have shown promise. As mentioned earlier, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a building block for materials used in optoelectronic devices. smolecule.com The sulfonamide group can influence the electronic properties and morphology of the material, which are critical for device performance. The broader field of sulfur chemistry is recognized as a key player in modern polymer and materials science, with applications ranging from energy storage to nanotechnology. nih.gov

Table 3: Applications of 1,2-Diphenylethane-1-sulfonamide Derivatives in Polymer and Materials Science

| Derivative/Monomer | Polymer/Material Type | Application | Key Property | Reference |

|---|---|---|---|---|

| N1-(4-vinylbenzenesulfonyl)-1,2-diphenylethylene-1,2-diamine | Crosslinked polymer | Immobilized chiral catalyst | Reusability, high catalytic activity | researchgate.net |

| N-p-styrenesulfonyl-1,2-diphenylethylenediamine (V-TsDPEN) | Copolymer | pH-responsive polymer | Stimuli-responsive behavior | researchgate.net |

Applications in Analytical Chemistry (e.g., as reagents for derivatization, components of stationary phases)

In analytical chemistry, chiral molecules like 1,2-Diphenylethane-1-sulfonamide and its derivatives have potential applications as chiral derivatizing agents and as components of chiral stationary phases for chromatographic separations.

Chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by techniques such as NMR spectroscopy or chromatography. tcichemicals.com While direct use of 1,2-Diphenylethane-1-sulfonamide as a derivatizing agent is not extensively documented, the principle is well-established with similar chiral molecules. For example, a three-component derivatization protocol involving a chiral diol, an amine, and a boronic acid has been developed to determine the enantiopurity of sulfinamides by ¹H and ¹⁹F NMR spectroscopy. acs.orgbath.ac.uk This highlights the potential for developing similar methods using chiral sulfonamides.

The 1,2-diphenylethylenediamine (DPEN) scaffold, the parent structure of 1,2-Diphenylethane-1-sulfonamide, has been successfully used in the preparation of chiral silica-based materials for chromatography. mdpi.com These chiral stationary phases (CSPs) are crucial for the separation of enantiomers in high-performance liquid chromatography (HPLC). The ability of the chiral ligand to form distinct interactions with the two enantiomers of an analyte allows for their differential retention and separation.

Although specific applications of 1,2-Diphenylethane-1-sulfonamide in analytical chemistry are not widely reported, the structural features of the molecule and the known applications of its close relatives strongly suggest its potential in the development of new analytical methods, particularly for chiral analysis.

Table 4: Potential Analytical Chemistry Applications of 1,2-Diphenylethane-1-sulfonamide and its Derivatives

| Application | Method | Principle | Related Example | Reference |

|---|---|---|---|---|